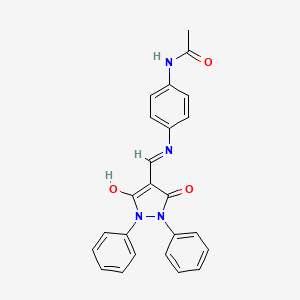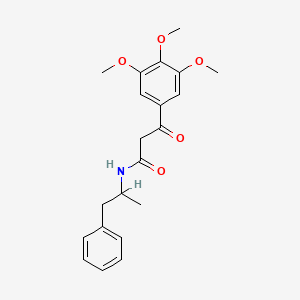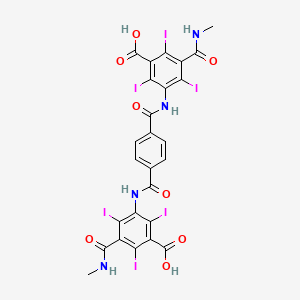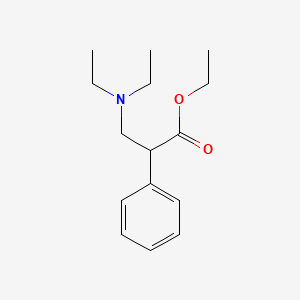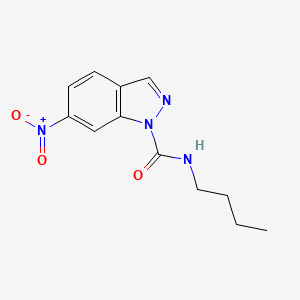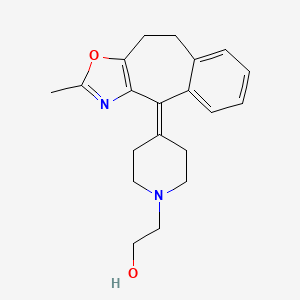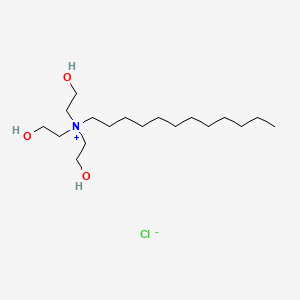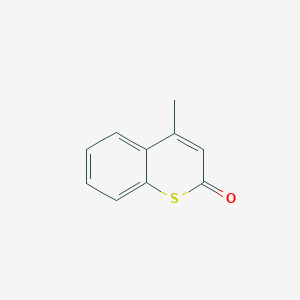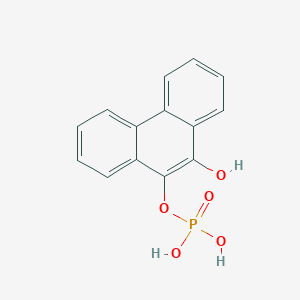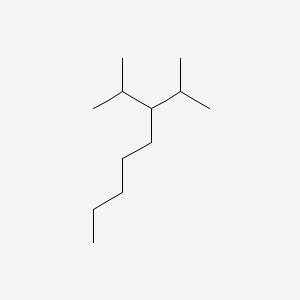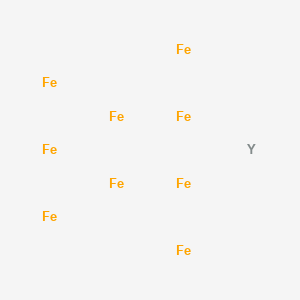
Iron;yttrium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron-yttrium compounds, particularly yttrium iron garnet (Y3Fe5O12), are of significant interest due to their unique magnetic and optical properties. Yttrium iron garnet is a ferrimagnetic material that has been extensively studied for its applications in microwave and magneto-optical devices . The combination of iron and yttrium results in a compound with remarkable stability and a wide range of industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Yttrium iron garnet can be synthesized using various methods, including solid-state reactions, sol-gel processes, and chemical vapor deposition (CVD). One common method involves mixing yttrium oxide (Y2O3) and iron oxide (Fe2O3) powders, followed by calcination at high temperatures (around 1300°C) to form yttrium iron garnet . The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, leading to the formation of a gel that is then calcined to produce yttrium iron garnet .
Industrial Production Methods: In industrial settings, yttrium iron garnet is often produced using liquid phase epitaxy (LPE) and pulsed laser deposition (PLD). LPE involves the growth of single-crystal films from a liquid phase, while PLD uses high-energy laser pulses to ablate a target material, depositing it onto a substrate . These methods allow for the production of high-quality yttrium iron garnet films with controlled thickness and composition.
Analyse Des Réactions Chimiques
Types of Reactions: Yttrium iron garnet undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form yttrium iron oxide (YFeO3) under specific conditions . Reduction reactions can also occur, particularly in the presence of reducing agents like hydrogen gas.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of yttrium iron garnet include metal chlorides, alkoxides, and reducing agents. Reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired phase and composition .
Major Products Formed: The major products formed from these reactions include various iron-yttrium oxides and garnets, each with distinct magnetic and optical properties. These products are used in a wide range of applications, from microwave devices to optical communication systems .
Applications De Recherche Scientifique
Yttrium iron garnet has numerous scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and in the synthesis of advanced materials. In biology and medicine, yttrium iron garnet nanoparticles are explored for their potential in drug delivery and magnetic resonance imaging (MRI) contrast agents . Industrially, yttrium iron garnet is used in the production of microwave devices, optical isolators, and sensors .
Mécanisme D'action
The mechanism of action of yttrium iron garnet involves its magnetic and optical properties. The compound exhibits ferrimagnetism, where the magnetic moments of the iron ions are aligned in opposite directions, resulting in a net magnetic moment . This property is exploited in various applications, such as magneto-optical devices and microwave communication systems. The molecular targets and pathways involved include the interaction of the magnetic moments with external magnetic fields, leading to phenomena like Faraday rotation .
Comparaison Avec Des Composés Similaires
Yttrium iron garnet is unique compared to other similar compounds like yttrium aluminum garnet (Y3Al5O12) and yttrium gallium garnet (Y3Ga5O12). While yttrium aluminum garnet is widely used in laser applications due to its excellent optical properties, yttrium iron garnet is preferred for its magnetic properties . Yttrium gallium garnet, on the other hand, is used in high-temperature applications due to its thermal stability . The uniqueness of yttrium iron garnet lies in its combination of magnetic and optical properties, making it suitable for a wide range of applications.
Similar Compounds
- Yttrium aluminum garnet (Y3Al5O12)
- Yttrium gallium garnet (Y3Ga5O12)
- Iron oxide (Fe2O3)
- Yttrium oxide (Y2O3)
By understanding the properties, preparation methods, and applications of iron-yttrium compounds, researchers and industries can continue to explore and utilize these materials for advanced technological applications.
Propriétés
Numéro CAS |
12178-98-2 |
|---|---|
Formule moléculaire |
Fe9Y |
Poids moléculaire |
591.5 g/mol |
Nom IUPAC |
iron;yttrium |
InChI |
InChI=1S/9Fe.Y |
Clé InChI |
VXOQNXRKSUQQIY-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Y] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


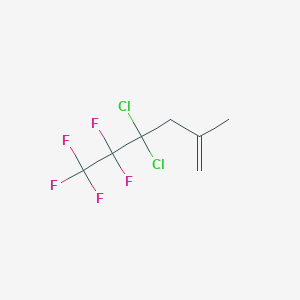
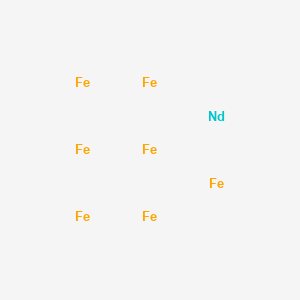
![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)
